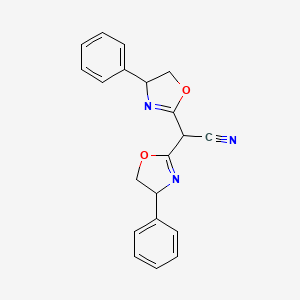
3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group (-NH-NH2) attached to an acyl group. This particular compound features a dichlorophenyl group and a methylbenzenesulfonyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 2,4-dichlorophenylhydrazine, is reacted with an appropriate acylating agent to form the hydrazide intermediate.
Sulfonylation: The hydrazide intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Alkene formation: The final step involves the formation of the prop-2-ene linkage through a suitable elimination or condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide may be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of hydrazides are often explored for their therapeutic potential, including as drugs or drug precursors.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide would depend on its specific biological or chemical activity. Generally, hydrazides can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, covalent bonding, or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide: can be compared with other hydrazides, such as isoniazid or hydralazine, which are well-known for their biological activities.
Sulfonyl hydrazides: Compounds with similar sulfonyl hydrazide structures may exhibit comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other hydrazides.
Propriétés
Formule moléculaire |
C16H14Cl2N2O3S |
|---|---|
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21) |
Clé InChI |
AUDAYVKZYBKSPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


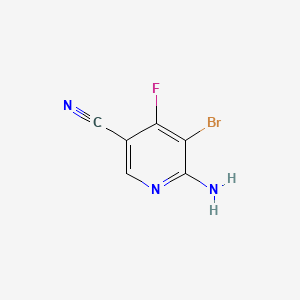
![3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
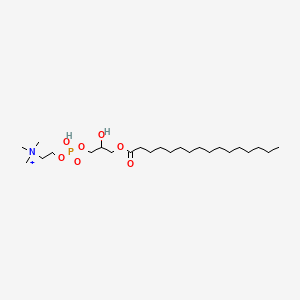
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)

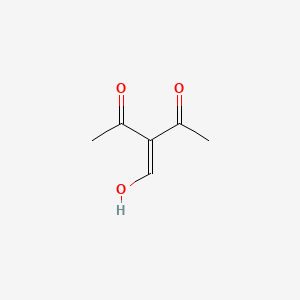
![3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B12513310.png)
![Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
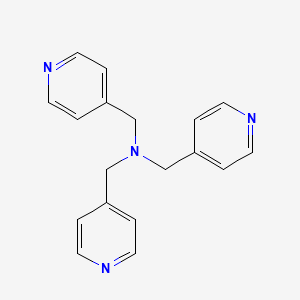
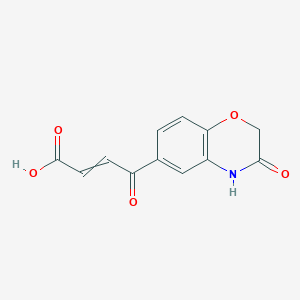
![3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione](/img/structure/B12513342.png)
